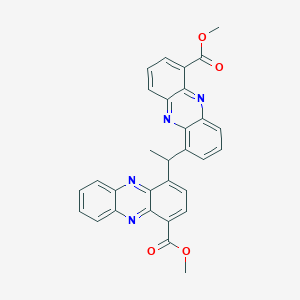

Phenazostatin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenazostatin C is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Neuroprotective Properties

Phenazostatin C has been primarily studied for its neuroprotective effects. Research indicates that it can protect neuronal cells from toxicity induced by glutamate, which is critical in preventing brain ischemia injuries. The compound was evaluated using neuronal hybridoma N18-RE-105 cells, demonstrating its ability to mitigate damage caused by excitotoxicity without exhibiting cytotoxic effects on the neurons themselves .

Case Study: Glutamate Toxicity Inhibition

- Objective : Assess the protective effect of this compound against glutamate-induced toxicity.

- Method : Neuronal hybridoma N18-RE-105 cells were treated with varying concentrations of this compound.

- Findings : The compound effectively reduced cell death in a dose-dependent manner, showcasing its potential as a therapeutic agent for neurodegenerative conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various human carcinoma cell lines. The compound has shown selective cytotoxicity, which is crucial for developing targeted cancer therapies.

Table 1: Cytotoxic Effects on Human Tumor Cell Lines

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| BGC-823 (Gastric) | 14.9 | |

| HeLa (Cervical) | 28.8 | |

| HCT116 (Colon) | 65.2 | |

| HepG2 (Liver) | 82.5 | |

| H460 (Lung) | >100 |

The above table summarizes the IC50 values of this compound against several human tumor cell lines, indicating varying levels of cytotoxicity.

Antimicrobial Activity

This compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness against pathogens such as Staphylococcus aureus has been documented, suggesting potential applications in treating bacterial infections.

Table 2: Antimicrobial Efficacy

This table presents the minimum inhibitory concentration (MIC) values for this compound against selected microorganisms, highlighting its antibacterial capabilities.

Biosynthetic Insights

The biosynthetic pathways leading to the production of this compound have been investigated, revealing genetic clusters responsible for its synthesis within Streptomyces species. Understanding these pathways can facilitate the development of modified phenazine derivatives with enhanced biological activity.

Research Findings

- The identification of specific genes involved in the biosynthesis of phenazines has opened avenues for genetic engineering to produce more potent derivatives .

- Studies have demonstrated that manipulating these biosynthetic pathways can yield compounds with improved selectivity and efficacy against target cells.

Analyse Des Réactions Chimiques

Biosynthetic Pathways of Phenazine Derivatives

Phenazostatins (e.g., Phenazostatin J) and izumiphenazines share a dibenzopyrazine core synthesized via conserved enzymatic pathways:

-

Core Formation :

-

The gene cluster dapEDFBG in Streptomyces diastaticus initiates phenazine biosynthesis by converting chorismic acid into 2-amino-2-desoxyisochorismate (ADIC) via the enzyme DapE (homologous to phzE in Pseudomonas) .

-

Subsequent steps involve cyclization and decarboxylation to form the phenazine-1,6-dicarboxylic acid (PDC) scaffold .

-

-

Post-Modification Reactions :

Semisynthetic Derivatization of Phenazostatins

Phenazostatin J (6) was semisynthesized from saphenic acid (7) through oxidation, yielding a cytotoxic compound with an IC<sub>50</sub> of 7.7 nM against stomach cancer cells (NUGC-3) . Key reactions include:

Anti-Neuroinflammatory and Cytotoxic Activities

Phenazine derivatives exhibit dual bioactivity:

-

Anti-Neuroinflammatory Effects :

Phenazostatin J (6) reduced LPS-induced inflammation in BV-2 microglia (IC<sub>50</sub> = 0.30 μM) but showed cytotoxicity at concentrations >1.0 μM . -

Cytotoxicity Profile :

| Compound | Cancer Cell Line (IC<sub>50</sub>) |

|----------------|------------------------------------------|

| Phenazostatin J (6) | 7.7 nM (NUGC-3), 19× more potent than adriamycin |

| Compound 9 | 72 nM (HCT-15) |

Structural and Topological Analysis of Reaction Networks

The reduction method for chemical reaction networks emphasizes stoichiometric matrix Schur complements to preserve steady-state properties . Applied to phenazine biosynthesis, this could simplify modeling of multi-enzyme pathways like the dap cluster without losing critical kinetic information .

Propriétés

Formule moléculaire |

C30H22N4O4 |

|---|---|

Poids moléculaire |

502.5 g/mol |

Nom IUPAC |

methyl 4-[1-(6-methoxycarbonylphenazin-1-yl)ethyl]phenazine-1-carboxylate |

InChI |

InChI=1S/C30H22N4O4/c1-16(17-8-6-12-23-25(17)33-24-13-7-9-19(26(24)34-23)29(35)37-2)18-14-15-20(30(36)38-3)28-27(18)31-21-10-4-5-11-22(21)32-28/h4-16H,1-3H3 |

Clé InChI |

LYBOZFUZRYGWHU-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C4=CC=C(C5=NC6=CC=CC=C6N=C45)C(=O)OC |

Synonymes |

phenazostatin C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.